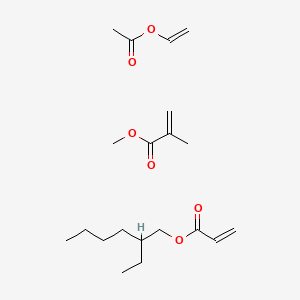

ethenyl acetate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate

Description

The compound “ethenyl acetate; 2-ethylhexyl prop-2-enoate; methyl 2-methylprop-2-enoate” is a combination of three distinct chemical entities, each with unique properties and applications. 2-Ethylhexyl prop-2-enoate, commonly referred to as 2-ethylhexyl acrylate, is a clear, colorless liquid with a strong, sweet odor, used in the manufacture of adhesives, sealants, and coatings .

Properties

CAS No. |

26794-25-2 |

|---|---|

Molecular Formula |

C20H34O6 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

ethenyl acetate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H20O2.C5H8O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4(2)5(6)7-3;1-3-6-4(2)5/h6,10H,3-5,7-9H2,1-2H3;1H2,2-3H3;3H,1H2,2H3 |

InChI Key |

ZWOBOGKYUUUUAL-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OC.CC(=O)OC=C |

Canonical SMILES |

CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OC.CC(=O)OC=C |

Origin of Product |

United States |

Preparation Methods

Ethenyl Acetate: Ethenyl acetate is synthesized through the reaction of ethylene, acetic acid, and oxygen in the presence of a palladium catalyst. This process can be carried out in either the gas phase or the liquid phase . The gas phase method involves reacting ethylene, oxygen, and acetic acid at 160-180°C, while the liquid phase method uses palladium chloride and copper chloride as catalysts .

2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate is prepared by the esterification of 2-ethylhexanol with acrylic acid in the presence of a strong acid catalyst, such as methanesulfonic acid, and a polymerization inhibitor like hydroquinone . The reaction is typically carried out under reflux conditions with toluene as an azeotroping agent to remove water formed during the reaction .

Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate is produced through the esterification of methacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically conducted under reflux conditions to ensure complete conversion of the reactants .

Chemical Reactions Analysis

Ethenyl Acetate: Ethenyl acetate undergoes hydrolysis in the presence of water to form acetic acid and ethanol . It can also react with sodium hydroxide to produce sodium acetate and ethanol . These reactions are typically carried out under mild conditions.

2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate can undergo free-radical polymerization to form high molecular weight polymers . This reaction can be initiated by heat, light, or peroxides . The polymerization process is often carried out in the presence of other monomers, such as vinyl acetate or styrene, to modify the properties of the resulting polymer .

Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate can undergo polymerization to form poly(methyl methacrylate) (PMMA) . This reaction is typically initiated by free radicals generated from peroxides or azo compounds . The polymerization process can be carried out in bulk, solution, or suspension .

Scientific Research Applications

Ethenyl Acetate: Ethenyl acetate is widely used as a solvent in the production of paints, coatings, and adhesives . It is also used in the decaffeination of coffee and tea . In scientific research, ethenyl acetate is used as a reagent in organic synthesis and as a solvent for chromatography .

2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate is used in the production of adhesives, sealants, and coatings due to its flexibility, durability, and resistance to weathering . It is also used in the manufacture of elastomers, leather finishing materials, and textiles . In scientific research, it is used as a monomer in the synthesis of various copolymers .

Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate is primarily used in the production of PMMA, which is used in a wide range of applications, including optical lenses, medical devices, and automotive parts . In scientific research, it is used as a monomer in the synthesis of various polymers and copolymers .

Mechanism of Action

Ethenyl Acetate: Ethenyl acetate acts as a solvent by dissolving various organic compounds through interactions with their molecular structures. It can also participate in esterification and hydrolysis reactions, where it acts as a reactant or product .

2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate undergoes free-radical polymerization, where the vinyl group reacts with free radicals to form long polymer chains . This process involves the formation of covalent bonds between the monomer units, resulting in high molecular weight polymers .

Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate undergoes polymerization through the formation of free radicals, which initiate the reaction by breaking the double bond in the monomer . The resulting polymer chains can have various properties depending on the reaction conditions and the presence of other monomers .

Comparison with Similar Compounds

Ethenyl Acetate: Similar compounds to ethenyl acetate include ethyl acetate, propyl acetate, and butyl acetate . Ethenyl acetate is unique due to its ability to polymerize and form polyvinyl acetate, which is widely used in adhesives and coatings .

2-Ethylhexyl Prop-2-enoate: Similar compounds to 2-ethylhexyl prop-2-enoate include butyl acrylate and methyl acrylate . 2-Ethylhexyl prop-2-enoate is unique due to its branched structure, which imparts flexibility and durability to the resulting polymers .

Methyl 2-Methylprop-2-enoate: Similar compounds to methyl 2-methylprop-2-enoate include ethyl methacrylate and butyl methacrylate . Methyl 2-methylprop-2-enoate is unique due to its ability to form PMMA, a transparent thermoplastic with excellent optical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.